molecular formula C12H19N3O4 B1409520 tert-butyl 2-methyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate CAS No. 1431861-88-9

tert-butyl 2-methyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate

Cat. No. B1409520
CAS RN: 1431861-88-9
M. Wt: 269.3 g/mol
InChI Key: JZAYWRFIDOHVQS-UHFFFAOYSA-N
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Description

Tert-butyl 2-methyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate, also known as TBHIMP, is an organic compound made up of a heterocyclic ring system containing nitrogen, oxygen, and carbon atoms. TBHIMP is an important intermediate in the synthesis of pharmaceuticals and other active compounds. TBHIMP has been studied extensively in recent years due to its unique chemical structure and potential applications in the pharmaceutical and biotechnological fields.

Scientific Research Applications

Chemical Synthesis and Biological Activity

Research has shown that compounds structurally related to tert-butyl 2-methyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate have been synthesized and evaluated for their biological activities. For instance, the synthesis of substituted pyrazinecarboxamides has been explored, with findings indicating their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. These compounds, which include derivatives like 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide, show significant potential in inhibiting Mycobacterium tuberculosis and various fungal strains, as well as affecting photosynthetic processes in plants (Doležal et al., 2006).

Reactivity and Applications in Synthesis

Another study focused on the reactivity of related compounds, leading to the development of new synthesis methods for 1,2,4-triazines, which are known for their pharmacological actions. This research underscores the utility of tert-butyl derivatives in creating biologically active compounds, potentially opening new pathways for drug development (Mironovich & Shcherbinin, 2014).

Novel Synthesis Techniques

Further exploration into the synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids demonstrates the versatility of tert-butyl derivatives in synthesizing pyrazole compounds on a multigram scale. These findings are crucial for the development of new materials and pharmaceuticals that contain the pyrazole moiety, highlighting the importance of tert-butyl derivatives in organic synthesis (Iminov et al., 2015).

Advanced Chemical Reactions

The utility of tert-butyl isocyanide in Ugi reactions to prepare dihydropyrazolo[1,5-a]pyrazine diones under microwave irradiation showcases a novel approach to chemical synthesis using tert-butyl derivatives. This method demonstrates the potential for rapid and efficient synthesis of complex molecules, which could have wide-ranging applications in medicinal chemistry and material science (Nikulnikov et al., 2009).

properties

IUPAC Name

tert-butyl 2-methyl-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-5-6-15-8(7-14)9(16)13(4)10(15)17/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAYWRFIDOHVQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(C1)C(=O)N(C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 2-methyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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